Product packaging for Medroxyprogesterone acetate(Cat. No.:CAS No. 71-58-9)

Medroxyprogesterone acetate

カタログ番号: B1676147
CAS番号: 71-58-9
分子量: 386.5 g/mol
InChIキー: PSGAAPLEWMOORI-XUSCINHXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O4 B1676147 Medroxyprogesterone acetate CAS No. 71-58-9

3D Structure

Interactive Chemical Structure Model





特性

Key on ui mechanism of action

Medroxyprogesterone acetate (MPA) inhibits the production of gonadotropin, preventing follicular maturation and ovulation, which is responsible for it’s ability to prevent pregnancy. This action also thins the endometrium. MPA reduces nuclear estrogen receptors and DNA synthesis in epithelial cells of the endometrium. MPA can also induce p53 dependant apoptosis in certain cancer cell lines, and inhibit GABA-A receptors.

CAS番号

71-58-9

分子式

C24H34O4

分子量

386.5 g/mol

IUPAC名

[(10R,13S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14?,18?,19?,20?,22-,23+,24+/m1/s1

InChIキー

PSGAAPLEWMOORI-XUSCINHXSA-N

SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C

異性体SMILES

CC1CC2C(CC[C@]3(C2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C

正規SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C

外観

White to off-white crystalline powder.

melting_point

405 to 408 °F (NTP, 1992)

他のCAS番号

71-58-9

物理的記述

Medroxyprogesterone acetate is an odorless white to off-white microcrystalline powder. (NTP, 1992)

ピクトグラム

Irritant; Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

less than 1 mg/mL at 73 °F (NTP, 1992)

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

(6 alpha)-17-(Acetoxy)-6-methylpregn-4-ene-3,20-dione
6 alpha Methyl 17alpha hydroxyprogesterone Acetate
6-alpha-Methyl-17alpha-hydroxyprogesterone Acetate
Curretab
Cycrin
Depo Medroxyprogesterone Acetate
Depo Provera
Depo-Medroxyprogesterone Acetate
Depo-Provera
DepoProvera
Farlutal
Gestapuran
Medroxyprogesterone 17 Acetate
Medroxyprogesterone 17-Acetate
Medroxyprogesterone 17-Acetate, (6 alpha,17 alpha)-Isomer
Medroxyprogesterone 17-Acetate, (6 beta)-Isomer
Medroxyprogesterone Acetate
Perlutex
Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)-
Provera
Veramix

製品の起源

United States

説明

Historical Trajectories of Scientific Inquiry into Medroxyprogesterone (B1676146) Acetate (B1210297)

The scientific journey of Medroxyprogesterone Acetate began in the 1950s, a period of significant innovation in steroid chemistry. Scientists at the Upjohn Company, experimenting with progesterone (B1679170) compounds, successfully synthesized depot this compound (DMPA). personalinjurylawcal.com This development was part of a broader effort to create orally active progesterone analogs. davidmoore.org.uk J.C. Babcock was a key chemical advocate in this endeavor, with J.C. Stucki leading the biological and subsequent development phases around 1957. davidmoore.org.uk

Initial research focused on the therapeutic applications of MPA. In 1959, the U.S. Food and Drug Administration (FDA) approved the drug for the treatment of conditions such as irregular uterine bleeding, amenorrhea, and habitual or threatened abortion. personalinjurylawcal.com The following year, its approval was extended to include the treatment of endometriosis. personalinjurylawcal.com Early clinical trials also explored its use in treating advanced breast and uterine cancers. oup.com These initial investigations established MPA as a versatile therapeutic agent for a range of gynecological and oncological conditions. nih.govdrugbank.com

A pivotal moment in the research trajectory of MPA was the discovery of its long-acting contraceptive effects, which emerged from testing in Brazil. personalinjurylawcal.com This finding prompted Upjohn to initiate human clinical trials in 1963 to evaluate its efficacy and safety as a contraceptive. personalinjurylawcal.com

Evolving Scientific Paradigms in this compound Research

The research paradigm surrounding this compound has undergone significant shifts since its inception. The initial focus on its therapeutic applications in gynecology and oncology gradually expanded to include its prominent role as a long-acting reversible contraceptive. personalinjurylawcal.comijrcog.orgnih.govijrcog.org This shift brought with it a new wave of research focused on its contraceptive efficacy, which studies have shown to be high. ijrcog.orgnih.govijrcog.orgresearchgate.net

As the use of MPA for contraception became more widespread, scientific inquiry turned towards its long-term effects. A major area of investigation has been its impact on bone mineral density (BMD). The first report of low bone density in DMPA users appeared in 1991. oup.com Subsequent cross-sectional and prospective studies have consistently demonstrated a link between DMPA use and a deficit in BMD, particularly at the lumbar spine and hip. oup.comnih.govnih.govresearchgate.netcmu.ac.th Research has indicated that this bone loss is more pronounced in younger users and with longer duration of use. nih.govresearchgate.netnih.gov

The scientific community has also dedicated considerable effort to understanding the relationship between MPA and cancer risk. While early animal studies raised concerns, the World Health Organization (WHO) later concluded there was no associated increased risk of ovarian or cervical cancers and noted a substantially reduced risk of endometrial cancer. who.int However, some studies have suggested a possible link between long-term use and an increased risk of meningioma. who.int Preclinical studies have also explored its potential anti-metastatic and anti-angiogenic properties in hormone receptor-negative breast cancer. oup.comnih.govoup.com

More recent research paradigms have delved into other areas, including the management of cancer cachexia, where high-dose MPA has been investigated for its ability to improve appetite and body weight. researchgate.net Additionally, the potential association between MPA use and HIV acquisition has been a subject of study, with some observational research suggesting an increased risk, though findings have been inconsistent across studies. nih.govoup.comresearchgate.netaai.org The impact of MPA on mood has also been explored, with studies yielding mixed results. tandfonline.comnih.govnih.govresearchgate.netdiva-portal.org

Interactive Data Table: Research Findings on this compound

Contraceptive Efficacy of Depot this compound (DMPA)
StudyYearEfficacyKey Findings
Jain et al.2004HighTwo large, open-label, Phase 3 studies reported zero pregnancies over 16,023 woman-cycles of exposure to DMPA-SC. researchgate.net
Patel et al.2024100%A prospective study found DMPA to be 100% effective as a contraceptive method. ijrcog.org
Singh et al.2020100%An observational study reported 100% efficacy among participants who continued the injections. ijrcog.org
Dhameliya et al.2021100%A study on postpartum women found no cases of contraceptive failure. researchgate.net
Kaur et al.2024100%A study evaluating DMPA in the early postpartum period found it to be 100% efficacious. nih.gov
Impact of Depot this compound (DMPA) on Bone Mineral Density (BMD)
StudyYearAnatomic SiteBMD ChangePopulation
Cundy et al.1991Lumbar Spine-7.5%Long-term users vs. premenopausal controls. bmj.com
Cundy et al.1991Femoral Neck-6.6%Long-term users vs. premenopausal controls. bmj.com
Scholes et al.1999Femoral Neck-10.5%Users aged 18-21 years vs. non-users. nih.gov
Clark et al.2006Lumbar Spine & Hip-5%Users who started before age 20. oup.com
Kaewrudee et al.2013Lumbar SpineSignificantly lowerLong-term users vs. non-hormonal group. cmu.ac.th
This compound (MPA) in Cancer Treatment
StudyYearCancer TypeKey Findings
Abe et al.1985Advanced Breast CancerOral high-dose MPA produced objective responses in 40.4% of patients. nih.gov
Mustea et al.2012Hormone Receptor-Negative Metastatic Breast CancerMPA had limited activity in this patient population. nih.gov
Westin et al.2021Endometrial CancerA surgical window trial demonstrated that MPA treatment led to a significant decrease in progesterone receptor levels. aacrjournals.org
Kim et al.2012Early-Stage Endometrial CancerConcomitant use of MPA with a levonorgestrel-releasing intrauterine system was found to be a feasible conservative treatment. nih.gov
ClinicalTrials.govOngoingEarly Stage Endometrial CancerA prospective multicenter trial is investigating the efficacy of MPA combined with a levonorgestrel-releasing intrauterine system. clinicaltrials.gov

Molecular Pharmacodynamics: Elucidating Medroxyprogesterone Acetate Receptor Interactions and Intracellular Signaling

Steroid Receptor Agonism and Binding Kinetics

Medroxyprogesterone (B1676146) acetate's interaction with steroid receptors is not limited to a single target. It demonstrates a promiscuous binding profile, acting as an agonist at several key receptors, each with distinct binding affinities and kinetics.

As a potent synthetic progestin, medroxyprogesterone acetate's primary mechanism of action involves its strong binding to and activation of the progesterone (B1679170) receptor (PR). patsnap.comnih.gov It is recognized as a full agonist at the progesterone receptor, capable of inducing maximal receptor activity. idrblab.net This interaction is fundamental to its effects on the female reproductive tract and its role in hormonal therapies. patsnap.com When MPA binds to the progesterone receptor, it induces a conformational change in the receptor, which then interacts with specific DNA sequences known as hormone response elements to regulate the transcription of target genes. patsnap.com

Medroxyprogesterone acetate (B1210297) exhibits a considerable binding affinity for the glucocorticoid receptor (GR). nih.gov Studies have shown that MPA can bind to the GR and act as an agonist, leading to glucocorticoid-like effects. nih.gov This interaction is significant as it can explain some of the side effects associated with MPA. The binding of MPA to the GR can trigger the transcription of glucocorticoid-responsive genes. nih.gov In certain cellular contexts, MPA's glucocorticoid activity has been shown to have opposing effects to its progestogenic actions, highlighting the complexity of its pharmacological profile. springermedizin.de

This compound is also known to bind to the androgen receptor (AR) and exert agonistic effects. drugbank.com This androgenic activity is responsible for some of the androgen-related side effects observed with its use. Research has demonstrated that MPA can induce AR-mediated gene transcription. drugbank.com The binding affinity of MPA for the AR is significant, and in some cell lines, its effects are primarily mediated through this receptor. For instance, in MFM-223 human mammary cancer cells, which are negative for estrogen and progesterone receptors but rich in androgen receptors, MPA inhibits proliferation via the AR. nih.gov The binding affinity (Kd) of MPA for the androgen receptor has been reported to be approximately 3.6 nM. nih.gov Furthermore, the inhibition constant (Ki) for MPA binding to the human AR has been determined to be 19.4 nM, which is comparable to that of the natural androgen 5α-dihydrotestosterone (DHT) with a Ki of 29.4 nM. nih.gov

CompoundReceptorBinding Affinity (Ki/Kd)
This compoundAndrogen Receptor19.4 nM (Ki) nih.gov
This compoundAndrogen Receptor3.6 nM (Kd) nih.gov
5α-dihydrotestosterone (DHT)Androgen Receptor29.4 nM (Ki) nih.gov

In contrast to its significant interactions with the progesterone, glucocorticoid, and androgen receptors, this compound displays a low affinity for the mineralocorticoid receptor (MR). Functional assays have not demonstrated significant agonistic or antagonistic activity at therapeutic concentrations. This suggests that effects mediated by the mineralocorticoid receptor are not a prominent feature of MPA's pharmacological profile.

Beyond its classical genomic actions mediated by nuclear steroid receptors, this compound can also elicit rapid, non-genomic effects. These actions are often initiated at the cell surface through interactions with membrane-bound receptors or by modulating intracellular signaling pathways directly. One of the key non-genomic pathways affected by MPA is the mitogen-activated protein kinase (MAPK) signaling cascade. nih.govpnas.org Studies have shown that MPA can rapidly activate extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway. nih.govpnas.org However, the downstream consequences of this activation can differ from those of natural progesterone. nih.govpnas.org

Downstream Intracellular Signaling Cascade Modulation

The binding of this compound to its various receptor targets initiates a complex network of downstream intracellular signaling cascades, ultimately leading to changes in gene expression and cellular function.

One of the most well-documented signaling pathways modulated by MPA is the MAPK/ERK pathway. nih.govpnas.orgnih.gov MPA has been shown to cause a rapid and transient activation of ERK in various cell types. nih.govpnas.orgnih.gov However, a crucial distinction between the action of MPA and natural progesterone lies in the subsequent subcellular localization of activated ERK. While both progesterone and MPA can activate ERK in the cytoplasm, only progesterone appears to promote the translocation of phosphorylated ERK (pERK) into the nucleus in certain cell types. nih.govpnas.orgnih.gov This differential effect on the nuclear localization of pERK suggests a divergence in the downstream signaling and transcriptional regulation between MPA and progesterone, which may contribute to their different physiological outcomes. nih.govpnas.orgnih.gov

In addition to the MAPK/ERK pathway, this compound has also been implicated in the modulation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. oup.com In human breast cancer cells, MPA has been shown to induce the phosphorylation of Akt, a key downstream effector of PI3K. oup.com This activation of the PI3K/Akt pathway can, in turn, influence cellular processes such as proliferation and survival. oup.com The engagement of multiple signaling pathways, including both the MAPK/ERK and PI3K/Akt cascades, underscores the multifaceted nature of MPA's molecular actions and its ability to elicit diverse cellular responses.

Mitogen-Activated Protein Kinase (MAPK) Pathway Influence

This compound has been demonstrated to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). Studies have shown that MPA, along with 17β-estradiol (E2) and progesterone (P4), can elicit a rapid and transient activation of ERK. nih.govpnas.org However, a crucial divergence in signaling has been observed. While E2 and P4 promote the translocation of phosphorylated ERK (pERK) to the nucleus, MPA does not induce this nuclear translocation. nih.govpnas.orgresearchgate.net This differential effect on the subcellular localization of pERK suggests that while MPA can activate the initial steps of the MAPK cascade, it may not trigger the same downstream nuclear events as natural steroid hormones, potentially leading to different physiological outcomes. nih.govpnas.org

Phosphatidylinositol 3-Kinase (PI3K)/Akt/Nuclear Factor-κB (NF-κB) Cascade Engagement

MPA has been shown to engage the Phosphatidylinositol 3-Kinase (PI3K)/Akt/Nuclear Factor-κB (NF-κB) signaling cascade, a pathway critically involved in cell proliferation and survival. In human breast cancer cells, MPA can induce cell proliferation by up-regulating the expression of cyclin D1. This effect is mediated through the PI3K/Akt/NF-κB pathway. oup.com Research indicates that MPA treatment can lead to the phosphorylation and activation of Akt, a key downstream effector of PI3K. Activated Akt can then phosphorylate IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it can modulate the transcription of target genes like cyclin D1. oup.com

Mechanistic Target of Rapamycin (B549165) Complex (mTORC) Regulation

Evidence suggests that MPA can influence the mechanistic target of rapamycin complex (mTORC) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. In the context of endometrial cancer, prolonged progestin treatment, including with MPA, has been associated with the development of progestin resistance through the activation of the PI3K/Akt/mTOR signaling pathway. tandfonline.comtandfonline.com Furthermore, in mouse mammary tumor cells, the stimulatory effect of MPA on the secretion of lipoprotein lipase (B570770) has been linked to the activation of mTORC2. This activation appears to be mediated, at least in part, through the MAPK signaling pathway, which is itself influenced by Protein Kinase A (PKA) activation. jst.go.jpjst.go.jp

Protein Kinase A (PKA) Activation and its Role

The activation of Protein Kinase A (PKA), a cAMP-dependent protein kinase, has been implicated in mediating some of the effects of MPA. In mouse mammary tumor cells, the MPA-stimulated secretion of lipoprotein lipase was found to be suppressed by a PKA inhibitor. jst.go.jpjst.go.jp Furthermore, MPA treatment led to an increase in intracellular cAMP content, a key activator of PKA. jst.go.jp This suggests that the PKA signaling pathway is involved in at least some of the cellular responses to MPA, potentially acting upstream of other signaling cascades like the MAPK pathway. jst.go.jpjst.go.jp

Gene Expression Regulation

The ultimate downstream effect of MPA's engagement with intracellular signaling pathways is the modulation of gene expression. This regulation occurs through the transcriptional control of specific target genes, leading to alterations in cellular function.

Transcriptional Modulation of Specific Target Genes

MPA's influence on gene expression is predominantly mediated through the progesterone receptor (PR), although it can also interact with other steroid receptors. nih.gov In breast cancer cells, the MPA-regulated transcriptome shows a strong overlap with that of progesterone. nih.gov MPA has been found to induce the mRNA expression of several genes, including tristetraprolin, which is involved in the post-transcriptional regulation of cytokine biosynthesis, as well as zinc-alpha2-glycoprotein and the Na,K-ATPase alpha1-subunit, which are considered differentiation markers of the breast epithelium. nih.gov Conversely, MPA can decrease the mRNA expression of genes like lipocalin 2, which is associated with matrix metalloproteinase-9 activity. nih.gov

Alterations in Cytokine and Chemokine Gene Expression

A significant aspect of MPA's regulatory function on gene expression is its ability to modulate the expression of various cytokines and chemokines, which are key mediators of the immune response and inflammation.

Cytokine/ChemokineEffect of MPA on ExpressionCell/Tissue Type
IL-5DecreaseCD4+ T cells
IL-13DecreaseCD4+ T cells
IFN-γDecreaseCD4+ T cells
IL-17ADecreaseCD4+ T cells, Tonsillar tissue
IL-22Increase (by Th22 cells), Decrease (by Th17 cells)CD4+ T cells
IL-11Down-regulationMyometrium
IL-24Down-regulationMyometrium
RANTES (CCL5)ReductionTonsillar tissue
MIP-3α (CCL20)No change or potential increaseTonsillar tissue

This table summarizes the observed effects of this compound on the expression of various cytokines and chemokines based on available research findings.

Specifically, studies have shown that MPA can decrease the production and mRNA expression of Interleukin-5 (IL-5), Interleukin-13 (IL-13), Interferon-gamma (IFN-γ), and Interleukin-17A (IL-17A). nih.govnih.govscispace.comfrontiersin.org In contrast, MPA has been found to increase the production and mRNA expression of Interleukin-22 (IL-22) by Th22 cells, while decreasing its production by Th17 cells. nih.govnih.govscispace.comfrontiersin.org Furthermore, in human myometrial explants, MPA has been shown to down-regulate the expression of Interleukin-11 (IL-11) and Interleukin-24 (IL-24). nih.gov In lymphoid tissue, MPA treatment has been associated with a reduction in the production of RANTES (CCL5), while the effect on MIP-3α (CCL20) is less clear, with some evidence suggesting no change or a potential increase. mdpi.com

Barrier Function Related Gene Expression Studies

Research into the effects of this compound (MPA), particularly in its long-acting injectable form, depot-medroxyprogesterone acetate (DMPA), indicates a significant impact on the integrity and barrier function of genital epithelial tissues. Studies comparing DMPA with other hormonal contraceptives have shown that DMPA can weaken genital epithelial integrity. nih.gov A key mechanism identified is the alteration in the expression of genes responsible for cell-cell adhesion.

Specifically, DMPA treatment has been associated with a significant decrease in the protein levels of Desmoglein-1 (DSG1), a critical component of desmosomes which anchor cells to one another. nih.gov This reduction in adhesion molecule expression corresponds with increased genital epithelial permeability. These findings suggest that the use of unopposed progestin, such as DMPA, is more likely to compromise the physical barrier function of the female genital tract compared to combined hormonal methods that also include estrogen. nih.gov

Germ Layer Gene Expression in Early Embryonic Development Models

In vitro studies utilizing human embryonic stem cell (hESC)-derived embryoid bodies (hEBs) as a model for early-stage human embryonic development have investigated the influence of this compound on the expression of genes critical for germ layer differentiation. These studies reveal that MPA treatment can significantly alter the developmental trajectory by down-regulating key genetic markers for all three primary germ layers: the endoderm, mesoderm, and ectoderm. mdpi.comsemanticscholar.orgnih.gov

In one such study, hEBs were treated with MPA (10⁻⁷ M) for five days. The results showed a statistically significant decrease in the expression of several differentiation genes. mdpi.comsemanticscholar.org This inhibitory effect was observed across the germ layers and was negated by the addition of mifepristone (B1683876) (RU486), a progesterone antagonist, confirming the receptor-mediated action of MPA. mdpi.comsemanticscholar.orgnih.gov The morphology of the MPA-treated hEBs was also affected, appearing unformed and loose compared to controls. researchgate.net

The following table summarizes the observed effects of MPA on the expression of specific germ layer genes in the hEB model.

Table 1: Effect of this compound on Germ Layer Gene Expression in Human Embryoid Bodies

Germ LayerGene MarkerEffect of MPA TreatmentReference
EndodermHNF-3βSignificantly Lower Expression mdpi.comsemanticscholar.orgnih.gov
EndodermHNF-4αSignificantly Lower Expression mdpi.comsemanticscholar.orgnih.gov
MesodermBrachyurySignificantly Lower Expression mdpi.comsemanticscholar.orgnih.gov
EctodermNestinSignificantly Lower Expression mdpi.comsemanticscholar.orgnih.gov

Cellular Homeostasis and Fate Regulation Mechanisms

p53-Dependent Apoptotic Pathway Induction

This compound has been shown to influence apoptotic pathways, in some contexts through a p53-dependent mechanism. The tumor suppressor protein p53 is a critical transcription factor that regulates cell cycle arrest and apoptosis in response to cellular stress, and its activation is a key event in preventing tumorigenesis. thermofisher.com MPA can induce p53-dependent apoptosis in certain cancer cell lines. drugbank.com In contrast, some studies on progesterone receptor-positive (PgR+) breast cancer cell lines found that MPA treatment protected the cells from serum-depletion-induced apoptosis. nih.gov However, research involving combined treatment with estrogen and progesterone has demonstrated a sustained increase in p53-mediated apoptosis within the mammary epithelium, suggesting a complex, hormone-dependent regulation of this pathway. nih.gov The activation of p53 can stimulate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways by regulating the expression of various target genes. thermofisher.com

Modulation of Deoxyribonucleic Acid (DNA) Synthesis

A key mechanism of action for this compound involves the modulation of Deoxyribonucleic Acid (DNA) synthesis, particularly in hormone-responsive tissues. MPA has been shown to reduce DNA synthesis in the epithelial cells of the endometrium. drugbank.com This anti-proliferative effect is central to its therapeutic action in various gynecological conditions.

Studies on non-gynecological cell types have also demonstrated this inhibitory effect. Research on C6 glioma cells in vitro showed that MPA significantly reduced the thymidine-labelling index, a measure of DNA synthesis and cell proliferation. nih.gov The findings from this study are detailed in the table below.

Table 2: Effect of this compound on DNA Synthesis in C6 Glioma Cells

Time PointReduction in Thymidine-Labelling IndexReference
48 hours41% nih.gov
96 hours73% nih.gov

Gamma-Aminobutyric Acid (GABA)-A Receptor Inhibition

The interaction of this compound with the Gamma-Aminobutyric Acid (GABA)-A receptor system is complex and appears to be subtype-specific. While some general sources state that MPA can inhibit GABA-A receptors, specific electrophysiological studies have revealed a more nuanced role. drugbank.com Research has shown that MPA can act as a positive modulator of specific GABA-A receptor subtypes. nih.gov

Cellular and Subcellular Impact of Medroxyprogesterone Acetate

Proliferative Control in Receptor-Positive Cell Lines

A primary mechanism by which MPA inhibits cell proliferation is through the disruption of normal cell cycle progression. In various studies involving estrogen receptor-positive (ER+) and progesterone (B1679170) receptor-positive (PR+) breast cancer cells, MPA treatment has been shown to induce a significant accumulation of cells in the G0-G1 phase of the cell cycle. This arrest in the G0-G1 phase is coupled with a corresponding decrease in the proportion of cells entering the S-phase (the DNA synthesis phase), effectively slowing down the rate of cell division.

This effect is attributed to an MPA-induced increase in the transit time through the G1 phase. For instance, in the T-47D breast cancer cell line, cells began to accumulate in the G0-G1 phase after 12 hours of MPA treatment, with the effect reaching its maximum by 24 hours. In contrast, MCF-7 cells required a longer exposure of at least 48 hours to show significant G0-G1 accumulation. These findings suggest that MPA directly inhibits DNA synthesis and delays cell cycle progression in human breast cancer.

The anti-proliferative effect of MPA is not uniform across all cell types; it varies significantly depending on the specific cell model and its receptor status. In studies of human breast cancer, significant growth inhibition by MPA occurs predominantly in cell lines that are positive for both estrogen and progesterone receptors, such as T-47D, MCF-7, ZR 75-1, BT 474, and MDA-MB-361. However, the sensitivity to MPA varies widely among these responsive cell lines and does not necessarily correlate with the level of progesterone receptors. For example, the T-47D cell line is highly sensitive, whereas the ZR 75-1 cell line is less so.

Interestingly, in some contexts, MPA can exhibit a biphasic effect. In T47D breast cancer cells, MPA treatment has been observed to cause an initial increase in proliferation at 24 and 48 hours, followed by an inhibition of proliferation after 72 hours. This complex response is linked to a similar biphasic regulation of cyclin D1, a key protein in cell cycle progression. Furthermore, MPA has been shown to inhibit the proliferation of the MFM-223 human mammary cancer cell line, which is negative for estrogen and progesterone receptors but contains a high level of androgen receptors, suggesting that in some models, MPA's effects can be mediated via the androgen receptor.

Table 1: Proliferative and Cell Cycle Effects of MPA on Various Cell Lines

Cell LineReceptor StatusPrimary Proliferative Response to MPACell Cycle Perturbation
T-47D (Breast Cancer)ER+, PR+Inhibition (highly sensitive); Biphasic response also reportedG0-G1 accumulation, S-phase decrease
MCF-7 (Breast Cancer)ER+, PR+InhibitionG0-G1 accumulation, S-phase decrease
ZR 75-1 (Breast Cancer)ER+, PR+Inhibition (less sensitive)Data not specified
MFM-223 (Breast Cancer)ER-, PR-, AR+InhibitionData not specified

Endometrial Cell Physiology and Morphological Changes

MPA significantly alters the physiology and morphology of endometrial cells, primarily by counteracting the proliferative effects of estrogen and inducing a secretory state, which leads to endometrial thinning and decidualization.

One of the key effects of MPA on the endometrium is the induction of thinning, also referred to as atrophy. This process is primarily achieved by inhibiting the production of gonadotropins from the pituitary gland, which in turn prevents follicular maturation and ovulation. This suppression of the ovarian cycle leads to a low-estrogen environment, which prevents the proliferation of the endometrial lining. MPA directly opposes the growth-promoting effects of estrogen on the endometrium, inducing a transition from a proliferative to a secretory phase. At a cellular level, MPA contributes to endometrial thinning by reducing DNA synthesis in the epithelial cells of the endometrium. In cases where endometrial tissue is difficult to obtain from long-term MPA users, it is often assumed to be due to these atrophic changes.

MPA is a potent inducer of decidualization, the process by which endometrial stromal cells differentiate into specialized decidual cells, a critical transformation for the establishment and maintenance of pregnancy. In vitro, decidualization can be induced in human endometrial stromal cells (ESCs) by treatment with MPA, often in combination with estradiol (B170435) (E2) or agents that increase cyclic AMP (cAMP).

This process involves a dramatic reprogramming of gene expression. Transcriptome analyses have revealed that MPA-induced decidualization alters cellular functions associated with insulin (B600854) signaling. The broader process of decidualization affects genes involved in numerous pathways, including protein synthesis, chromatin remodeling, cell differentiation, and signal transduction. While hundreds of genes are differentially expressed during this transformation, specific stimuli can trigger distinct transcriptomic profiles. For example, stimuli involving cAMP tend to alter genes related to angiogenesis and the immune system, while MPA-inclusive stimuli specifically impact insulin signaling pathways.

The interaction between MPA and estrogen receptors (ER) is complex and appears to be tissue-specific. In the endometrium, MPA is understood to exert its anti-estrogenic effects in part by reducing the number of nuclear estrogen receptors. This downregulation of ER is a key mechanism by which MPA counteracts estrogen-driven endometrial proliferation.

However, studies in breast cancer cells have yielded different results. In postmenopausal patients with ER-positive and PR-positive primary breast cancers, treatment with MPA was found to downregulate progesterone receptors (PR) but not estrogen receptors (ER). This challenges the idea, extrapolated from endometrial studies, that MPA universally antagonizes estrogens by downregulating ER. This suggests that the dynamic regulation of nuclear estrogen receptors by MPA is highly dependent on the cellular context.

Table 2: Summary of MPA Effects on Endometrial Cell Physiology

ProcessCellular/Molecular Mechanism of MPAKey Associated Gene/Pathway Changes
Endometrial ThinningInhibits gonadotropin secretion; reduces DNA synthesis in epithelial cells; opposes estrogen-driven proliferation.-
DecidualizationInduces differentiation of endometrial stromal cells into decidual cells, often with E2 or cAMP.Alters transcriptome, particularly genes associated with insulin signaling, protein synthesis, and chromatin remodeling.
Nuclear Estrogen Receptor DynamicsReduces nuclear estrogen receptors in endometrial cells. Effect is tissue-specific and differs in breast cancer cells.-

Immunomodulatory Actions on Lymphocyte Subsets and Macrophages

MPA has been shown to modulate the activity of key immune cells, including lymphocyte subsets and macrophages, thereby influencing the nature and intensity of immune responses.

MPA demonstrates a significant capacity to alter the balance of T helper (Th) cell responses. Research indicates that MPA can directly inhibit Th1, Th2, and Th17 responses while promoting Th22 responses. nih.govnih.govscispace.com

Specifically, MPA has been found to decrease the production and mRNA expression of cytokines associated with Th1 cells (Interferon-gamma or IFN-γ), Th2 cells (Interleukin-5 or IL-5 and Interleukin-13 or IL-13), and Th17 cells (Interleukin-17A or IL-17A). nih.govnih.govscispace.com In contrast, it increases the production and mRNA expression of Interleukin-22 (IL-22) by Th22 cells. nih.govnih.govscispace.com This suggests that MPA therapy could shift the immune environment, potentially impacting susceptibility to various infections. The inhibition of Th1 responses may affect immunity against intracellular bacteria and viruses, while the suppression of Th17 responses could influence defense against extracellular bacteria and fungi. nih.govnih.govscispace.com

The table below summarizes the observed effects of Medroxyprogesterone (B1676146) acetate (B1210297) on different T helper cell subsets.

T Helper Cell SubsetKey CytokinesEffect of Medroxyprogesterone Acetate
Th1 IFN-γDecreased production and mRNA expression nih.govnih.govscispace.com
Th2 IL-5, IL-13Decreased production and mRNA expression nih.govnih.govscispace.com
Th17 IL-17ADecreased production and mRNA expression nih.govnih.govscispace.com
Th22 IL-22Increased production and mRNA expression nih.govnih.govscispace.com

MPA can influence macrophage differentiation and function. Studies have shown that MPA can drive the differentiation of monocytes towards an M2 macrophage phenotype, which is typically associated with anti-inflammatory responses and tissue repair. nih.gov This is characterized by the upregulation of the M2 marker CD163 and the anti-inflammatory cytokine Interleukin-10 (IL-10), along with the downregulation of the M1 marker CD11c and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

However, another study investigating the direct effect of MPA on already differentiated and stimulated macrophages found no significant difference in the levels of various cytokines, including both pro-inflammatory (IL-1α, IL-6, TNF-α) and anti-inflammatory (IL-10) ones, compared to untreated macrophages. nih.gov This suggests that the immunomodulatory effect of MPA on cytokine production might be more pronounced during the differentiation process of monocytes into macrophages rather than on mature macrophages.

Effects on Mammary Gland and Tumor Cell Biology

MPA has complex and sometimes contradictory effects on mammary gland and tumor cells, influencing processes such as lipid metabolism and cellular growth.

In the context of mammary tumor cells, MPA has been shown to stimulate the secretion of active lipoprotein lipase (B570770) (LPL). jst.go.jp This effect is thought to be mediated through the activation of a signaling pathway involving protein kinase A (PKA) and mitogen-activated protein kinase (MAPK). jst.go.jp Specifically, the stimulatory effect of MPA on LPL secretion was suppressed by inhibitors of PKA and various MAPK pathways, suggesting their crucial role in this process. jst.go.jp This MPA-induced increase in LPL activity could potentially promote lipoprotein metabolism in breast cancer cells, which may have implications for tumor progression. jst.go.jp

MPA's impact on tumor growth is multifaceted. In some experimental models, MPA has been shown to enhance tumor growth and metastases. nih.gov For instance, in a study using transplanted rat uterine adenocarcinoma cells, MPA treatment led to enhanced tumor growth and metastasis in rats inoculated with low-tumorigenic cells. nih.gov In other models, such as the Dunning R3327H prostatic carcinoma in rats, MPA was found to inhibit the growth of the tumor. auajournals.org

Furthermore, research on MPA-induced mammary carcinomas in mice has revealed distinct metabolic signatures between non-metastatic and metastatic tumors. mdpi.comresearchgate.net These differences were observed in major metabolic pathways, including glucose, amino acid, nucleotide, and lipid metabolism. mdpi.com Non-metastatic tumors, for example, exhibited reduced glycolysis and tricarboxylic acid (TCA) cycle activities. mdpi.com These findings highlight the profound impact of MPA on the metabolic reprogramming of tumor cells, which is a critical aspect of cancer progression.

The table below outlines some of the observed effects of this compound on cellular growth in different tumor models.

Tumor ModelCellular Effect
Rat Uterine Adenocarcinoma (low-tumorigenic) Enhanced tumor growth and metastases nih.gov
Dunning R3327H Prostatic Carcinoma (rat) Inhibited tumor growth auajournals.org

Neuroendocrine Effects and Modulations

MPA exerts notable effects on the neuroendocrine system, primarily through its interaction with steroid hormone receptors in the brain. It can modulate the levels of neurosteroids and endogenous opioid peptides. For example, unlike progesterone, which increases hypothalamic and plasma levels of the neurosteroid allopregnanolone (B1667786) and the opioid peptide β-endorphin, MPA does not significantly alter their levels. karger.com

Hypothalamic Neuropeptide Y Release Mechanisms

This compound (MPA) exerts significant influence within the central nervous system, particularly in regions that regulate reproductive function. Studies have shown that after administration, MPA concentrates in the nuclei of neurons within several key hypothalamic areas, including the medial preoptic nucleus, anterior hypothalamic area, ventromedial hypothalamic nucleus, and arcuate nucleus nih.gov. These regions are critical for the regulation of gonadotropin-releasing hormone (GnRH). The primary mechanism of MPA involves binding to progesterone receptors in the hypothalamus and pituitary, which leads to an inhibition of GnRH secretion nih.gov.

Neuropeptide Y (NPY) is a crucial modulator of reproductive hormone secretion within the hypothalamus, where it can stimulate the release of GnRH oup.comnih.gov. The interaction between progestins and the NPY system is complex. While MPA's direct effect on NPY release is not fully elucidated, studies on progesterone, which MPA mimics, show that it can influence NPY's effects. For instance, physiological levels of progesterone have been found to potentially suppress NPY-induced GnRH (also referred to as LHRH) secretion in in-vitro models from the median eminence of estrogen-primed rats nih.gov. This suggests that progestogenic compounds like MPA may modulate the release of hypothalamic neuropeptides that are central to the control of the reproductive axis.

Calcium Channel Modulation in the Ventromedial Hypothalamus

The ventromedial nucleus (VMN) of the hypothalamus is a key site of action for steroid hormones and a region where MPA has been shown to accumulate in neuronal nuclei nih.gov. Progestins can initiate rapid, non-genomic signaling events at the cell membrane, many of which involve the modulation of ion channels and second messenger systems oup.com.

While direct studies on MPA's modulation of specific calcium channels in the VMN are limited, research on progesterone provides significant insights. Progesterone can initiate rapid activation of calcium-dependent signaling cascades in the VMN oup.com. Specifically, it has been shown to increase the basal activity of calcium and calmodulin-dependent protein kinase II (CaMKII), a key enzyme in calcium signaling pathways, within 30 minutes of administration in female rats oup.com. Furthermore, progesterone is known to inhibit voltage-gated calcium channels in neurons, an action that may contribute to its neuroprotective effects by preventing calcium overload during excitotoxic events nih.govnih.gov. These findings suggest that MPA, acting in the same hypothalamic regions, may similarly influence neuronal function by modulating calcium signaling pathways, although the precise channels and mechanisms remain an area for further investigation.

Impact on Reproductive Development Models

Sex Differentiation and Gonad Development in Aquatic Organisms (e.g., Zebrafish)

This compound is frequently detected in aquatic environments and has been shown to exert significant effects on the reproductive development of fish, such as zebrafish (Danio rerio) oup.com. Chronic exposure to environmentally relevant concentrations of MPA can disrupt normal sex differentiation and gonad development, demonstrating androgenic activity oup.comnih.gov.

In one study, zebrafish larvae exposed to 42.0 ng L⁻¹ of MPA from 20 days post-fertilization (dpf) to 140 dpf showed a skewed sex ratio, with a 60% proportion of males oup.comnih.gov. This was accompanied by the significant upregulation of genes associated with male development, such as doublesex and mab-3 related transcription factor 1 (dmrt1) and 17-beta-hydroxysteroid dehydrogenase type 3 (hsd17b3) oup.comnih.gov. Histological analysis of the testes revealed that MPA exposure increased the frequency of immature spermatocytes and was associated with increased transcription of dmrt1 and the androgen receptor (ar) gene oup.com. In contrast, MPA exposure suppressed the transcription of luteinizing hormone beta polypeptide (lhb) and follicle-stimulating hormone beta polypeptide (fshb) in female zebrafish oup.com. These findings indicate that MPA can pose androgenic risks to fish populations by altering key genetic and developmental pathways involved in reproduction oup.comnih.gov.

Table 1: Effects of this compound (MPA) on Zebrafish Reproductive Development
ParameterMPA ConcentrationObserved EffectGene Expression ChangeReference
Sex Ratio42.0 ng L⁻¹Skewed to 60% maleN/A oup.comnih.gov
Male Development Genes42.0 ng L⁻¹Upregulationdmrt1 (~1.79-fold), hsd17b3 (~1.92-fold) oup.comnih.gov
Testis HistologyNot SpecifiedIncreased frequency of immature spermatocytesdmrt1 (~2.06-fold), ar (~1.73-fold) oup.com
Female Pituitary Hormones42.0 ng L⁻¹Suppressionlhb (~-8.06-fold), fshb (~-6.35-fold) oup.com

Embryonic Germ Layer Differentiation in In Vitro Models

In vitro studies using human embryonic stem cell (hESC)-derived embryoid bodies (hEBs) have been used to model the effects of synthetic progestins on early embryonic development. Research indicates that MPA can influence the expression of genes crucial for the differentiation of the three primary germ layers: endoderm, mesoderm, and ectoderm.

In one such study, treatment of hEBs with MPA at a concentration of 10⁻⁷ M resulted in a significantly lower expression of key differentiation genes ovid.com. The downregulated genes included endoderm markers Hepatocyte Nuclear Factor 3 beta (HNF-3β) and Hepatocyte Nuclear Factor 4 alpha (HNF-4α), the mesoderm marker Brachyury, and the ectoderm marker Nestin ovid.com. This inhibitory effect was not observed with natural progesterone and could be reversed by the addition of mifepristone (B1683876) (RU486), a progesterone receptor antagonist, indicating the effect is mediated through the progesterone receptor ovid.com. These findings suggest that synthetic progestins like MPA may have different effects than natural progesterone on early embryonic gene expression, potentially altering the course of germ layer differentiation ovid.com.

Table 2: Impact of this compound (MPA) on Germ Layer Gene Expression in Human Embryoid Body (hEB) Models
Germ LayerGene MarkerEffect of MPA (10⁻⁷ M)Effect of MPA + RU486Reference
EndodermHNF-3βSignificantly Lower ExpressionInhibitory effect negated ovid.com
HNF-4αSignificantly Lower ExpressionInhibitory effect negated ovid.com
MesodermBrachyurySignificantly Lower ExpressionInhibitory effect negated ovid.com
EctodermNestinSignificantly Lower ExpressionInhibitory effect negated ovid.com

Extracellular Matrix Remodeling and Protease Activity

Matrix Metalloproteinase-9 (MMP-9) Regulation and Impact on Amyloid Beta Degradation

This compound can influence cellular processes in the brain, including the regulation of enzymes involved in extracellular matrix remodeling oup.comfrontiersin.org. One such enzyme is Matrix Metalloproteinase-9 (MMP-9), a protease implicated in various physiological and pathological processes, including the degradation of amyloid-beta (Aβ), the peptide central to Alzheimer's disease pathology oup.comnih.govfrontiersin.org.

In vitro studies using C6 rat glial cells have demonstrated that MPA treatment impairs the degradation of Aβ in a manner dependent on MMP-9 oup.comnih.gov. Exposure of these cells to MPA for 48 hours resulted in an inhibition of MMP-9 transcription oup.comfrontiersin.orgoup.com. This led to a subsequent decrease in the production, secretion, and enzymatic activity of the MMP-9 protein oup.comoup.com. This effect was found to be mediated in part through the glucocorticoid receptor oup.comfrontiersin.org. Consequently, the reduced availability and activity of MMP-9 resulted in decreased proteolytic degradation of Aβ oup.comnih.govfrontiersin.org. These findings suggest a potential mechanism whereby MPA could compromise the clearance of Aβ in the brain by downregulating the expression and activity of a key degrading enzyme oup.comnih.gov.

Table 3: Effect of this compound (MPA) on MMP-9 and Amyloid-Beta (Aβ) Degradation in C6 Glial Cells
ProcessObserved Effect of MPAMediating Receptor (Partial)ConsequenceReference
MMP-9 TranscriptionInhibitedGlucocorticoid ReceptorDecreased MMP-9 mRNA levels oup.comfrontiersin.org
MMP-9 Protein Production & SecretionDecreasedGlucocorticoid ReceptorReduced extracellular MMP-9 protein oup.comoup.com
MMP-9 Enzymatic ActivityDecreased (dose-dependent)Not SpecifiedReduced capacity to degrade substrates oup.comoup.com
Amyloid-Beta (Aβ) DegradationDecreasedNot SpecifiedImpaired clearance of Aβ oup.comnih.govfrontiersin.org

Cervicovaginal Epithelial Cell Responses

This compound (MPA) has been demonstrated to exert significant effects on the cellular and subcellular structures of the cervicovaginal epithelium, primarily impacting barrier integrity, gene expression, and cell dynamics. nih.govnih.gov These alterations are crucial as the cervicovaginal epithelium serves as the first line of defense against pathogens. biorxiv.org

Research indicates that MPA compromises the mucosal epithelial barrier. nih.gov Studies involving both in vitro models and analyses of human tissue have shown that MPA reduces the integrity of the genital tract's epithelial barrier. researchgate.net This impairment is linked to a downregulation of genes responsible for epithelial structure and function, including those that encode for keratins, small proline-rich proteins, and crucial cell-cell adhesion proteins. nih.govplos.org

Imaging analyses of ectocervical tissue from women using depot this compound (DMPA) have verified an impaired epithelial layer. nih.govplos.org This is illustrated by the reduced expression of key epithelial junction proteins such as E-cadherin, desmoglein-1, and claudin-1, which are vital for forming the adherent barrier in the epithelium's intermediate and basal layers. nih.govplos.orgbiorxiv.org In vitro functional assays have confirmed these findings, showing that MPA treatment leads to increased permeability of the vaginal epithelial barrier compared to treatments with estradiol or progesterone. nih.govresearchgate.net

The effect of MPA on epithelial thickness has yielded varied results depending on the study model. In nonhuman primates and mice, DMPA treatment has been associated with a thinning of the vaginal or ectocervical epithelium. researchgate.netoamjms.eu However, multiple studies in women have not found a significant thinning effect, suggesting that MPA does not cause vaginal thinning in humans. nih.govoup.comoup.com

At a subcellular level, MPA influences cell proliferation and cycle progression. In vitro experiments with vaginal epithelial cells have shown that MPA treatment can inhibit the cell cycle, leading to a smaller proportion of cells undergoing division. researchgate.netnih.gov Transcriptional profiling has revealed that MPA decreases transcripts related to cell division. nih.gov In contrast, a study using a human papillomavirus transgenic mouse model found that MPA inhibited cell proliferation and promoted apoptosis in cervical intraepithelial neoplasia (CIN) lesions, suggesting a potential chemopreventive effect in that specific context. nih.govresearchgate.net

Furthermore, MPA exposure is associated with changes in the distribution of immune cells within the epithelium. nih.gov Quantitative image analysis has revealed that while the total number of CD4+ cells may not differ, their location is more superficial in the ectocervical epithelium of DMPA users compared to controls. plos.orgoup.com This places these HIV target cells in a more accessible position at the border of the vaginal lumen. plos.orgoup.com

Table 1: Impact of this compound on Gene Expression in Ectocervical Tissue

Gene Category Effect Examples of Downregulated Genes Source
Epithelial Structure & Function Downregulation Keratins, Small Proline-Rich Proteins, Cell-Cell Adhesion Proteins nih.govplos.org
Cell Division Downregulation Genes related to cell cycle progression nih.gov
Immune Regulation Upregulation Genes associated with cytokine-mediated signaling and neutrophil-mediated immunity (e.g., RELA, NFKB1) nih.govplos.org
Epithelium Development Suppression Genes involved in keratinization and cornification processes nih.govplos.org

Table 2: Effect of Depot this compound (DMPA) on Ectocervical Epithelial Integrity and Thickness in Human Studies

Parameter Finding Study Population Source
Epithelial Junction Proteins
E-cadherin Reduced expression/nonintact net structure DMPA users vs. controls nih.govplos.orgoup.com
Desmoglein-1 Reduced expression DMPA users vs. controls nih.govplos.org
Claudin-1 Reduced expression DMPA users vs. controls nih.govplos.org
Epithelial Thickness
Apical Epithelial Layer Significantly thinner DMPA users vs. controls oup.com
Total Epithelial Thickness No significant change Women using DMPA for up to 24 months oup.comoup.com
Immune Cell Distribution
CD4+ Cells More superficial location in the epithelium DMPA users vs. controls plos.orgoup.com
CD3+ Cells Decreased density in vaginal mucosa Women using DMPA for 12 months nih.govoup.com
CD3+CCR5+ Cells Decreased density in vaginal mucosa Women using DMPA for 12 months nih.govoup.com

Preclinical Pharmacokinetic and Metabolic Research of Medroxyprogesterone Acetate

Preclinical Pharmacokinetic Studies in Animal Models

Preclinical pharmacokinetic evaluations of medroxyprogesterone (B1676146) acetate (B1210297) have been conducted in various animal models, including rats, dogs, and macaques, to characterize its absorption, distribution, and elimination profiles. These studies are instrumental in predicting the drug's behavior in humans.

In dogs, the administration of single oral doses of MPA resulted in dose-linear absorption. nih.gov An intravenous dose in dogs showed a triexponential decay in plasma levels, with disposition half-lives of 0.3, 1.8, and 21.6 hours. nih.gov The absolute bioavailability of oral MPA in dogs was estimated to be 27%. nih.gov

More recent preclinical development has focused on long-acting injectable formulations. In macaques, a combination injectable suspension of MPA and rilpivirine (B1684574) for HIV prevention demonstrated sustained systemic and vaginal exposure of both drugs for at least one month following intramuscular injection. qub.ac.uk

The following table summarizes key pharmacokinetic parameters of Medroxyprogesterone Acetate observed in different animal models.

Animal ModelDosing RouteKey Pharmacokinetic FindingsReference
Dog Oral & IntravenousDose-linear oral absorption; Triexponential decay after IV; Absolute bioavailability of 27% nih.gov
Rat OralNon-dose-linear AUC and Cmax, suggesting self-induced metabolism. nih.gov
Macaque IntramuscularSustained systemic and vaginal exposure for at least one month. qub.ac.uk

Biotransformation Pathways and metabolite Identification

The metabolism of this compound is extensive and involves several biotransformation pathways, primarily occurring in the liver and intestinal mucosa. nih.gov These pathways include hydroxylation and conjugation, leading to the formation of various metabolites.

Hydroxylation Sites and Primary Metabolite Formation (e.g., M-1, M-2, M-3, M-4, M-5)

Phase I metabolism of MPA is characterized by hydroxylation at several positions on the steroid nucleus. nih.govresearchgate.net Incubation of MPA with human liver microsomes has led to the isolation of five main metabolites, designated as M-1, M-2, M-3, M-4, and M-5. nih.govresearchgate.net

The primary sites of hydroxylation have been identified as the 6β, 2β, and 1β positions. nih.gov Three major metabolites, M-2, M-4, and M-3, have been identified as 6β-hydroxy MPA, 2β-hydroxy MPA, and 1β-hydroxy MPA, respectively. nih.govjst.go.jp Further metabolism of these primary metabolites leads to the formation of M-1 and M-5. M-1 is proposed to be 2β,6β-dihydroxy MPA, formed from the further metabolism of M-2 and M-4. drugbank.com M-5 is suggested to be 1,2-dehydro MPA, resulting from the subsequent metabolism of M-3. drugbank.com Another identified metabolite in human urine is the 6β,21-dihydroxylated derivative of MPA. oup.com

The table below details the identified primary metabolites of this compound.

MetaboliteProposed StructurePrecursor(s)Reference
M-1 2β,6β-dihydroxy MPAM-2, M-4 drugbank.com
M-2 6β-hydroxy MPAThis compound nih.govjst.go.jp
M-3 1β-hydroxy MPAThis compound nih.govjst.go.jp
M-4 2β-hydroxy MPAThis compound nih.govjst.go.jp
M-5 1,2-dehydro MPAM-3 drugbank.com

Conjugation Pathways (Glucuronide and Sulphate Conjugates)

Following hydroxylation, the metabolites of this compound undergo Phase II conjugation reactions. The majority of MPA metabolites are excreted in the urine, primarily as glucuronide conjugates, with a smaller fraction being eliminated as sulphate conjugates. drugbank.com These conjugation reactions increase the water solubility of the metabolites, facilitating their renal excretion. nih.gov Glucuronide conjugates have also been detected in the feces. drugbank.com

Cytochrome P450 Enzyme (CYP) Involvement in Metabolism

The metabolism of this compound is heavily dependent on the cytochrome P450 (CYP) enzyme system. aacrjournals.org In vitro studies using human liver microsomes and recombinant human CYPs have been crucial in identifying the specific isoforms responsible for its biotransformation. nih.gov

Specific CYP Isoform Contributions (e.g., CYP3A1, CYP3A2, CYP2A2, CYP3A4)

In animal models, specifically in female rats, CYP3A1 appears to be the main enzyme involved in MPA metabolism. nih.gov Studies using recombinant rat CYPs showed that CYP3A1, CYP3A2, and CYP2A2 were capable of metabolizing MPA; however, CYP3A2 and CYP2A2 are male-specific isoforms. nih.gov

The following table summarizes the key Cytochrome P450 isoforms involved in the metabolism of this compound.

CYP IsoformSpeciesRole in MPA MetabolismReference
CYP3A4 HumanPrincipal enzyme for overall metabolism nih.govnih.govaacrjournals.org
CYP3A1 Rat (female)Main enzyme involved in metabolism nih.gov
CYP3A2 Rat (male-specific)Catalyzes metabolism nih.gov
CYP2A2 Rat (male-specific)Catalyzes metabolism nih.gov

Influence of CYP-Modulators on this compound Metabolism

The metabolism of this compound can be significantly altered by substances that inhibit or induce CYP enzymes, particularly CYP3A4.

Inhibitors: Ketoconazole, a potent inhibitor of CYP3A4, has been shown to strongly inhibit the disappearance of MPA in human liver microsomes. nih.govaacrjournals.org An anti-CYP3A antibody also inhibited a large percentage of MPA's disappearance. nih.govaacrjournals.org In in vivo studies with female rats, pretreatment with SKF525A, a general CYP inhibitor that affects CYP3A1, enhanced the effects of MPA, suggesting that inhibition of its metabolism increases the concentration of the parent drug. nih.gov

Inducers: In rats, treatment with CYP3A inducers increased the intrinsic clearance of MPA in liver microsomes. nih.gov Pretreatment of female rats with phenobarbital, an inducer of CYPs including CYP3A1, reduced the effects of MPA, indicating that increased metabolism leads to lower levels of the active drug. nih.gov

Interspecies Comparative Metabolic Profiles

The metabolism of this compound has been investigated in several preclinical species to understand its biotransformation and to identify suitable animal models for human pharmacokinetic studies. In vitro studies using liver microsomes have been instrumental in elucidating the metabolic pathways and the enzymes involved.

Research comparing the metabolism of MPA in human, rat, and minipig liver microsomes has revealed a notable similarity in the metabolic profiles among these species. This suggests that rats and minipigs can serve as appropriate surrogate models for predicting the pharmacokinetics of MPA in humans. The primary phase I metabolic pathways involve hydroxylation at various positions on the steroid nucleus.

Five main metabolites have been identified, designated as M-1, M-2, M-3, M-4, and M-5. The major metabolites are formed through hydroxylation, leading to the production of 6β-hydroxy MPA, 2β-hydroxy MPA, and 1β-hydroxy MPA. Further metabolism of these hydroxylated derivatives can occur.

The cytochrome P450 (CYP) enzyme system is primarily responsible for the metabolism of MPA. In human liver microsomes, CYP3A4 has been identified as the major isoform involved in the hydroxylation of MPA. In female rats, the principal enzyme responsible for MPA metabolism is CYP3A1. While the specific metabolites are similar across species, the activity of these metabolizing enzymes can vary, potentially leading to quantitative differences in metabolite formation.

Comparative Metabolic Profile of this compound
SpeciesPrimary Metabolizing EnzymeKey Metabolites IdentifiedRemarks
HumanCYP3A46β-hydroxy MPA, 2β-hydroxy MPA, 1β-hydroxy MPAMetabolic profile is qualitatively similar to that in rats and minipigs.
RatCYP3A1 (in females)Similar to humansConsidered a suitable preclinical model for human pharmacokinetic studies. nih.gov Self-induced metabolism has been observed with multiple oral doses. nih.gov
MinipigNot specifiedSimilar to humansConsidered a suitable preclinical model for human pharmacokinetic studies.
Dog (Beagle)Not specified in detailNot specified in detailMPA did not induce antipyrine (B355649) clearance, suggesting it is not a potent inducer of hepatic cytochrome P-450 in this species. nih.gov Oral bioavailability is estimated to be around 27%. nih.gov
Monkey (Cynomolgus)Not specifiedNot specifiedPharmacokinetic studies have been conducted following intramuscular administration.

Comparative Preclinical Pharmacokinetics of Different Administration Routes

The route of administration significantly influences the absorption, distribution, and subsequent pharmacokinetic profile of this compound. Preclinical studies in various animal models have aimed to characterize these differences.

Intramuscular Administration: Intramuscular (IM) injection of MPA has been studied in cynomolgus macaques. This route provides a depot effect, leading to a sustained release of the drug. A study in female cynomolgus macaques demonstrated sustained systemic exposure to MPA for at least one month following a single intramuscular injection. qub.ac.uk

Subcutaneous Administration: While direct comparative preclinical studies between subcutaneous (SC) and other routes are limited, studies in rabbits have utilized subcutaneous injections to investigate the long-term effects of MPA.

A direct comparison of pharmacokinetic parameters across different routes from head-to-head preclinical studies is not extensively available in the public literature. Most comparative data for oral versus intramuscular and intramuscular versus subcutaneous routes are derived from human clinical trials. However, the available preclinical data provide valuable insights into the general pharmacokinetic characteristics of MPA with different administration methods.

Comparative Preclinical Pharmacokinetic Parameters of this compound
SpeciesAdministration RouteKey Pharmacokinetic Findings
DogOralDose-linear absorption with an absolute bioavailability of approximately 27%. nih.gov Following an intravenous dose, a triexponential decay with disposition half-lives of 0.3, 1.8, and 21.6 hours was observed. nih.gov
RatOralNon-linear pharmacokinetics (AUC and Cmax) with single and multiple doses, suggesting self-induced metabolism. nih.gov Similar plasma profiles to dogs at comparable dosages. nih.gov
Monkey (Cynomolgus)IntramuscularProvides sustained systemic exposure for at least one month. qub.ac.uk

Advanced Methodologies and Computational Approaches in Medroxyprogesterone Acetate Research

In Vitro Experimental Models

In vitro models are fundamental in dissecting the direct cellular and molecular effects of Medroxyprogesterone (B1676146) acetate (B1210297), providing controlled environments to study its interactions with biological systems.

Diverse Cell Line Cultures (e.g., End1/E6E7, HeLa, T-47D, MCF-7, ZR 75-1, BT 474, MDA-MB-361, FM3A)

A variety of human and animal cell lines have been employed to investigate the multifaceted activities of MPA. In the End1/E6E7 endocervical epithelial cell line, MPA has been shown to regulate the expression of inflammatory genes, an effect mediated by the glucocorticoid receptor. Specifically, MPA, unlike progesterone (B1679170) or norethisterone acetate, increases the mRNA expression of the anti-inflammatory genes GILZ and IκBα, while decreasing the expression of pro-inflammatory cytokines such as IL-6 and IL-8. This glucocorticoid-like activity is significant as the glucocorticoid receptor is the predominant steroid receptor in these cells. Similarly, in HeLa cells, MPA's regulatory effects on inflammatory gene expression are also mediated via the glucocorticoid receptor.

In the context of breast cancer research, several cell lines have been pivotal. In T-47D cells, which are positive for both estrogen and progesterone receptors, MPA exhibits a biphasic effect on proliferation, initially stimulating it at 24 and 48 hours, followed by inhibition after 72 hours. This effect is correlated with a similar biphasic regulation of cyclin D1 protein levels and promoter activity. Furthermore, MPA has been found to inhibit the growth of T-47D cells by causing an accumulation of cells in the G0-G1 phase of the cell cycle. In MCF-7 cells, another estrogen and progesterone receptor-positive line, MPA has been shown to induce cell proliferation through the upregulation of cyclin D1 expression, a process involving the phosphatidylinositol 3-kinase/Akt/nuclear factor-κB pathway. Continuous exposure of MCF-7 cells to MPA can lead to the development of resistant variants (MCF-7/MPA) that exhibit morphological changes, reduced progesterone receptor content, and increased expression of P-glycoprotein.

The ZR 75-1 human breast cancer cell line, which is also estrogen and progesterone receptor-positive, has been used to study the hormonal regulation of cell growth. In these cells, medroxyprogesterone acetate has been shown to inhibit growth, although they are less sensitive to MPA compared to other breast cancer cell lines like T-47D. Low concentrations of MPA in the absence of estrogen were found to be growth-stimulatory in the short term.

The BT 474 cell line, characterized by its overexpression of HER2/neu and positivity for estrogen and progesterone receptors, is another important model. MPA has been shown to stimulate the growth of BT-474 xenograft tumors in mice. The MDA-MB-361 cell line, which is also positive for estrogen and progesterone receptors, has been identified as being sensitive to the growth-inhibitory effects of MPA.

In the FM3A mouse mammary tumor cell line, which possesses high proliferative potential and hormone receptor positivity, MPA has been shown to enhance cell proliferation and stimulate the secretion of lipoprotein lipase (B570770).

Cell LineOriginKey CharacteristicsObserved Effects of this compound
End1/E6E7Human EndocervixEpithelialRegulates inflammatory gene expression via the glucocorticoid receptor.
HeLaHuman CervixEpithelialRegulates inflammatory gene expression via the glucocorticoid receptor.
T-47DHuman Breast Ductal CarcinomaER+, PR+Biphasic effect on proliferation; inhibition of growth by G0-G1 phase arrest.
MCF-7Human Breast AdenocarcinomaER+, PR+Induces proliferation via cyclin D1 upregulation; development of resistance with prolonged exposure.
ZR 75-1Human Breast Ductal CarcinomaER+, PR+Inhibits growth; less sensitive compared to T-47D.
BT 474Human Breast Ductal CarcinomaER+, PR+, HER2/neu OverexpressionStimulates tumor growth in xenograft models.
MDA-MB-361Human Breast Adenocarcinoma MetastasisER+, PR+Sensitive to growth-inhibitory effects.
FM3AMouse Mammary CarcinomaHormone Receptor PositiveEnhances proliferation and stimulates lipoprotein lipase secretion.

Organotypic Cultures and Explant Models (e.g., Myometrial Explants, Endometrial Stromal Cells, Embryoid Bodies)

Organotypic cultures and explant models provide a more physiologically relevant context for studying the effects of MPA by preserving the three-dimensional architecture and cell-cell interactions of tissues. In myometrial explants from pregnant women, MPA has been demonstrated to control the expression of numerous genes, including those involved in the inflammatory response, growth factor activity, and cytokine activity. Notably, MPA down-regulates the expression of IL-11 and IL-24, cytokines not previously implicated in progesterone's effects on the myometrium.

Studies using endometrial stromal cells have shown that MPA has significant antiproliferative effects. This suggests a direct action of MPA in suppressing the growth of endometrial tissue.

In a human embryoid body model, which serves as a surrogate for early-stage embryonic development, MPA treatment was found to significantly lower the expression of genes crucial for the development of all three germ layers: endoderm (HNF-3β, HNF-4α), mesoderm (Brachyury), and ectoderm (Nestin). This inhibitory effect was reversible with the progesterone antagonist mifepristone (B1683876) (RU486), indicating a specific receptor-mediated action.

In Vivo Animal Models for Mechanistic Investigations

In vivo animal models are indispensable for understanding the systemic and long-term effects of this compound, providing insights into its role in complex physiological and pathological processes.

Rodent Models (e.g., Mice, Rats)

Rodent models have been extensively used in MPA research. In immunodeficient mice, MPA has been shown to stimulate the growth of BT-474 human breast cancer xenografts. Furthermore, progestins, including MPA, were found to increase lymph node metastasis of these cells, suggesting a role in promoting tumor progression.

In rats, MPA has been investigated for its effects on the reproductive system and behavior. Studies have shown that MPA can inhibit the release of luteinizing hormone (LH) from the pituitary gland. It has also been observed to have both facilitatory and inhibitory effects on female sexual behavior. More recently, research has explored the potential of MPA in a propionic acid-induced autism model in rats, where it was found to have a positive role in improving autistic-like behaviors, possibly due to its anti-inflammatory effects and interaction with androgen receptors.

Non-Human Primate Models for Advanced Studies

Non-human primates, with their close physiological and genetic similarity to humans, serve as crucial translational models. Various macaque species are used to study the effects of hormonal contraceptives, including MPA, on the risk of HIV acquisition and pathogenesis. Research in rhesus macaques has also investigated the impact of MPA treatment for endometriosis on glucoregulatory function. In cynomolgus macaques, MPA has been observed to block follicular maturation.

Aquatic Organism Models for Environmental and Developmental Research (e.g., Zebrafish)

The presence of MPA in aquatic environments has prompted research into its effects on aquatic organisms. The zebrafish (Danio rerio) has emerged as a valuable model for this purpose. Studies have shown that chronic exposure to environmentally relevant concentrations of MPA can affect sex differentiation, leading to a higher proportion of males. It also impacts spermatogenesis by increasing the frequency of immature spermatocytes. Furthermore, MPA exposure has been linked to effects on eye growth and the transcription of genes in the Notch signaling and visual cycle pathways in zebrafish. These findings highlight the potential androgenic risks that MPA may pose to fish populations in contaminated environments.

High-Throughput Omics Technologies and Molecular Profiling

Advanced "omics" technologies have revolutionized the study of this compound (MPA), enabling a comprehensive understanding of its molecular mechanisms. These high-throughput methods allow for the simultaneous analysis of thousands of molecules, providing a global view of the cellular response to MPA.

Gene Expression Profiling (Microarray, Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR))

Gene expression profiling has been instrumental in elucidating the transcriptional effects of this compound (MPA) in various tissues. Microarray analysis and quantitative real-time polymerase chain reaction (qRT-PCR) are two powerful techniques used to identify and quantify changes in gene expression following MPA treatment.

In a study on human myometrial explants, microarray analysis was employed to determine the changes in gene expression after prolonged exposure to MPA. oup.comnih.gov This research identified 114 significantly regulated transcripts, which were notably enriched in genes related to the inflammatory response, growth factor activity, and cytokine activity. oup.comnih.gov To validate these findings, qRT-PCR was performed on 34 of these transcripts, confirming the microarray data with a high degree of correlation. oup.comnih.gov Notably, the study confirmed the significant down-regulation of well-known progesterone-sensitive genes such as IL-1B, IL-6, PTGS2, and GJA1. oup.comnih.gov Furthermore, two cytokines, IL-11 and IL-24, were identified as the most and sixth most down-regulated transcripts, respectively, representing novel targets of progestogen action in the myometrium. oup.comnih.gov

Another investigation utilized microarray analysis to examine gene regulation by MPA, alongside estrogen and progesterone, in human endometrial stromal cells. nih.gov This study revealed that MPA, similar to progesterone, induces dramatic alterations in the expression of a wide array of genes associated with cell structure, transcription, cell cycle, and signaling pathways. nih.gov The findings highlighted the significant impact of synthetic progestins like MPA on the expression of estrogen and progesterone receptors in stromal cells, suggesting the existence of autoregulatory feedback loops that can amplify hormonal responses. nih.gov

The table below summarizes key genes identified as being significantly regulated by this compound in myometrial tissue, as validated by qRT-PCR.

Gene SymbolFull Gene NameFold Change (Down-regulation)Function
IL-11Interleukin 114.3Cytokine involved in inflammation and cell signaling.
IL-24Interleukin 242.2Cytokine with roles in tumor suppression and immune response.
IL-1BInterleukin 1 betaConfirmedPro-inflammatory cytokine.
IL-6Interleukin 6ConfirmedPro-inflammatory cytokine.
PTGS2Prostaglandin-Endoperoxide Synthase 2 (Cyclooxygenase-2)ConfirmedEnzyme involved in the inflammatory response.
GJA1Gap Junction Protein Alpha 1 (Connexin 43)ConfirmedProtein involved in cell-to-cell communication.

This table is based on data from a study on myometrial explants. "Confirmed" indicates that the down-regulation of the gene by MPA was verified, though the exact fold change was not specified in the provided source.

Furthermore, in the context of HIV-1 replication, qRT-PCR has been used to investigate the effect of MPA on the expression of genes encoding for steroid receptors and co-receptors for HIV-1 entry. plos.org These studies contribute to a deeper understanding of the molecular mechanisms through which MPA may influence disease processes. plos.org

Untargeted Nuclear Magnetic Resonance (NMR) Metabolomics

Untargeted Nuclear Magnetic Resonance (NMR) metabolomics is a powerful analytical approach used to obtain a comprehensive profile of the small molecules (metabolites) present in a biological sample. This technique has been applied to investigate the metabolic consequences of this compound (MPA) action, particularly in the context of cancer research.

A notable study utilized untargeted ¹H-NMR metabolomics to characterize the metabolic signatures of two MPA-induced mouse mammary adenocarcinoma lines with differing metastatic potential. conicet.gov.ar This research aimed to unravel the biochemical underpinnings of tumor heterogeneity and metastatic capability. conicet.gov.ar The analysis of both polar and lipophilic tumor extracts revealed distinct metabolic profiles between the non-metastatic and metastatic cell lines. conicet.gov.ar

The major metabolic pathways found to be affected included:

Glucose metabolism

Amino acid metabolism

Nucleotide metabolism

Lipid metabolism

Specifically, the non-metastatic tumors were characterized by reduced glycolysis and tricarboxylic acid (TCA) cycle activity, an accumulation of glutamate, and significant alterations in phospholipid metabolism, including lower phosphocholine/glycerophosphocholine ratios and sphingomyelin (B164518) levels. conicet.gov.ar In contrast, the metastatic tumors displayed considerable inter-tumor variations in polar compounds, suggesting differences in glycolytic capacities, as well as larger intra-tumor variations in metabolites related to nucleotide and cholesterol/fatty acid metabolism. conicet.gov.ar

This application of untargeted NMR metabolomics demonstrates its value in identifying metabolic markers associated with the metastatic potential of endocrine-related breast cancer, providing insights into the metabolic reprogramming induced by MPA in cancer models. conicet.gov.ar

Computational and Systems Biology Modeling

Computational and systems biology modeling approaches are increasingly being utilized to integrate complex biological data and provide a more holistic understanding of the pharmacological properties of this compound (MPA). These in silico methods allow for the simulation and prediction of the drug's behavior, from its distribution in the body to its effects at the cellular level.

Population Pharmacokinetic (PopPK) Modeling

Population pharmacokinetic (PopPK) modeling is a mathematical and statistical method used to characterize the typical pharmacokinetic profile of a drug and to identify the sources of variability in this profile within a target population. plos.orgnih.gov This approach is particularly valuable for understanding the disposition of this compound (MPA), especially in its long-acting injectable formulations like depot this compound (DMPA).

A pooled PopPK analysis was conducted using data from 138 women who received DMPA, including those on antiretroviral or antituberculosis treatments. oup.com This study aimed to develop a semimechanistic pharmacokinetic model for MPA and to investigate potential drug-drug interactions. The analysis revealed that the disposition of MPA could be well-described by a one-compartment model with first-order elimination. oup.com

The model incorporated allometric scaling with total body weight to account for differences in body size among individuals. oup.com A key finding was the biphasic absorption pattern of MPA from the depot injection, with a fraction being rapidly absorbed and the remainder being absorbed more slowly over several weeks. conicet.gov.ar

The PopPK model also quantified the impact of co-administered drugs on MPA clearance. For instance, efavirenz (B1671121) was found to increase MPA clearance by 24.7%, while the combination of efavirenz and antituberculosis treatment (rifampicin + isoniazid) increased clearance by 52.4%. oup.comnih.gov Conversely, lopinavir/ritonavir and nelfinavir (B1663628) were shown to decrease MPA clearance. nih.gov

The table below presents the final parameter estimates from a PopPK model for this compound.

ParameterDescriptionValue
CL/F (L/h)Apparent Clearance47.2
V/F (L)Apparent Volume of Distribution2000
FfastFraction Absorbed Rapidly0.25
FslowFraction Absorbed Slowly0.75

This table is a simplified representation of the parameters from a published PopPK model and is intended for illustrative purposes.

Through Monte Carlo simulations based on this PopPK model, researchers were able to predict the percentage of individuals who might have subtherapeutic MPA concentrations and to propose alternative dosing strategies to mitigate the risk of contraceptive failure due to drug interactions. oup.comnih.gov

Multiscale and Multiphysics Modeling of Drug Release and Absorption Phenomena

Multiscale and multiphysics modeling represents a sophisticated computational approach to understanding the complex processes governing the release and absorption of drugs from long-acting injectable formulations, such as those containing this compound (MPA). nih.gov This methodology integrates mathematical models that describe phenomena occurring at different biological scales (from the molecular to the whole-body level) and involving multiple physical principles (such as fluid dynamics, mass transport, and chemical kinetics).

A multiscale, multiphysics modeling framework has been developed to simulate the subcutaneous (SC) absorption of MPA from nanocrystal formulations like Depo-SubQ Provera. nih.gov This framework aims to bridge the gap between experimentally determined drug and formulation characteristics and the in vivo performance of these long-acting injectables. nih.gov

The modeling approach incorporates several key components:

Drug and Formulation Properties: Critical quality attributes of the MPA formulation, such as particle size distribution, are used as inputs for the model.

Subcutaneous Space Model: A first-principles multiphysics model of the subcutaneous tissue is employed to simulate the local environment into which the drug is injected. This includes factors like interstitial fluid flow and tissue composition.

Absorption Mechanisms: The model simulates the dissolution of MPA nanocrystals in the interstitial fluid and their subsequent absorption into the capillaries.

Integration with Pharmacokinetic Data: The simulated absorption rates from the subcutaneous space are integrated with whole-body pharmacokinetic models to predict the plasma concentration-time profiles of MPA in humans. nih.gov

This type of modeling is instrumental in elucidating the mechanisms that control the rate of drug absorption from depot formulations. For MPA, a mechanism-based pharmacokinetic model of the commercial microparticle formulation has been established and verified using clinical trial data. thermofisher.com Such models can investigate the influence of various factors, including the specifics of drug release from the microparticles, the injection site, and patient-specific characteristics, on the resulting pharmacokinetic profile. thermofisher.com The use of biorelevant in vitro dissolution assays, which mimic the conditions of the subcutaneous tissue, can provide crucial data to inform and validate these computational models. thermofisher.comspringernature.com

Advanced Dissolution Models (Noyes-Whitney, Population Balance Model)

The dissolution of this compound (MPA), particularly in nanocrystal formulations, is a critical factor influencing its absorption and pharmacokinetic profile. purdue.edu Advanced dissolution models, such as the Noyes-Whitney equation and the Population Balance Model (PBM), are employed to predict and understand the dissolution behavior of MPA.

The Noyes-Whitney equation is a fundamental model used to describe the dissolution rate of a drug. pharmacy180.comyoutube.com It correlates the rate of dissolution to the drug's particle surface area, the thickness of the unstirred solvent layer, the drug's diffusion coefficient, and the concentration gradient between the particle surface and the bulk solution. pharmacy180.com In the context of MPA nanocrystal formulations, this model utilizes average particle size as a key formulation parameter to simulate dissolution and absorption rates. purdue.edu Research has demonstrated that formulation properties, such as drug solubility and dissolution rate, are pivotal in determining the pharmacokinetic profiles of MPA. purdue.edu Sensitivity analyses have further confirmed that the absorption of nanocrystal MPA is dependent on its dissolution rate. purdue.edu

The Population Balance Model (PBM) offers a more detailed approach by considering the entire particle size distribution (PSD) as a critical quality attribute, rather than just the average particle size. purdue.edu This statistical model tracks the changes in the distribution of particle sizes over time, providing a more comprehensive understanding of the dissolution process. purdue.edunih.gov By incorporating the PSD, the PBM can more accurately model the dissolution rates and changes in particle size distributions of subcutaneously administered nanocrystal drugs like MPA. purdue.edu

Table 1: Comparison of Dissolution Models for this compound

ModelKey ParameterApplication to MPAAdvantages
Noyes-Whitney Equation Average particle sizePredicts local dissolved concentrations and simulates dissolution and absorption rates of nanocrystal MPA. purdue.eduProvides a foundational understanding of the relationship between formulation properties and in vivo pharmacokinetics. purdue.edu
Population Balance Model (PBM) Particle Size Distribution (PSD)Tracks changes in particle size distributions to model dissolution rates more accurately for nanocrystal MPA. purdue.eduOffers a more detailed and statistically robust prediction of dissolution by considering the entire particle size profile. purdue.edu

Thermodynamic Models for Phase Behavior

Understanding the phase behavior of this compound is crucial for its formulation and delivery, particularly in advanced systems like those utilizing supercritical fluids. Thermodynamic models are employed to predict and describe the solubility and phase transitions of MPA under various conditions.

One significant area of research involves the phase equilibrium of binary systems, such as carbon dioxide (CO2) and MPA. conicet.gov.ar In these studies, the Peng-Robinson equation of state is a commonly used thermodynamic model to describe the fluid mixtures. conicet.gov.ar This model, combined with an expression for the fugacity of pure solid MPA, can satisfactorily describe the phase behavior of the system, including fluid-solid and fluid-fluid-solid transitions. conicet.gov.ar Experimental data for such models are typically obtained using a static synthetic method with a variable-volume view cell at different temperatures and pressures. conicet.gov.ar For the CO2 + MPA system, investigations have been carried out in temperature ranges of 303.15–343.15 K and pressures up to approximately 22 MPa. conicet.gov.ar

The solubility of MPA in supercritical CO2 has been determined to be in the mole fraction range of 4 × 10−5 to 9 × 10−5 under these conditions. conicet.gov.ar Such thermodynamic modeling is essential for designing and optimizing processes like micronization and impregnation using supercritical fluid technology, which can enhance the dissolution properties of poorly soluble drugs like MPA.

Molecular Modeling of Receptor-Ligand Interactions and Structural Effects

Molecular modeling techniques are instrumental in elucidating the interactions between this compound and its target, the progesterone receptor (PR), as well as understanding the structural features that govern its activity. These computational approaches provide insights into the binding affinity and the conformational changes induced upon ligand binding.

Receptor-based molecular docking studies are utilized to investigate the binding interactions of MPA within the active site of the progesterone receptor's ligand-binding domain. nih.gov For instance, a study analyzing various PR modulators revealed that MPA has a significant dock score, indicating a strong binding affinity to the receptor. nih.gov These models help in understanding how specific structural attributes of the ligand contribute to its interaction with key residues in the catalytic cleft of the receptor. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate the structural properties of ligands with their biological activity. nih.govmdpi.com These models suggest that molecular topology, atomic polarizability, electronegativity, atomic mass, and van der Waals volume of the ligands influence their binding affinity. nih.govmdpi.com

Pharmacophore space modeling further aids in identifying the crucial features required for receptor binding, such as aromatic rings, hydrogen bond donors, and molecular hydrophobicity. nih.govmdpi.com The insights gained from these molecular modeling studies are valuable for the rational design of novel progestins with improved efficacy and selectivity.

Advanced Analytical Chemistry Techniques for Compound Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely used for the separation, identification, and quantification of this compound in various matrices. These methods offer high resolution, sensitivity, and specificity.

Methodologies have been developed for the analysis of MPA in pharmaceutical formulations and biological samples. While specific operational parameters can vary depending on the application, a general understanding of the components can be described. The mobile phase composition, column type, flow rate, and detector wavelength are optimized to achieve the desired separation and detection of MPA.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is another highly sensitive and specific technique employed for the quantification of this compound. This method is particularly useful for analyzing MPA in complex biological matrices due to its excellent separation capabilities and the structural information provided by mass spectrometry.

The analysis of MPA by GC-MS typically involves an extraction step to isolate the compound from the sample matrix, followed by derivatization to improve its volatility and thermal stability for gas chromatographic analysis. The mass spectrometer then detects and quantifies the derivatized MPA based on its unique mass-to-charge ratio.

Gelatin Zymography for Protease Activity Assessment

While direct references to the use of gelatin zymography for the assessment of protease activity specifically in the context of this compound research are not prevalent in the provided search results, the technique itself is a well-established method for detecting and characterizing gelatinolytic proteases, primarily matrix metalloproteinases (MMPs).

Gelatin zymography is an electrophoretic technique where sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is performed with a gel that has been co-polymerized with gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the separated proteases to renature and digest the gelatin substrate. The gel is then stained, and areas of protease activity appear as clear bands against a stained background. The intensity of the lytic band is proportional to the amount of active enzyme.

Epigenetic Modulation by Medroxyprogesterone Acetate

DNA Methylation Dynamics and Regulation

Epigenetic regulation through DNA methylation is a critical mechanism influencing gene expression. This process involves the addition of a methyl group to the cytosine base in a CpG dinucleotide, a modification that is generally associated with transcriptional repression when it occurs in promoter regions.

The expression of progesterone (B1679170) receptors (PR), particularly the PR-B isoform, can be influenced by the methylation status of its promoter region. Studies have indicated that hypermethylation of the PR-B promoter is associated with reduced gene expression. This epigenetic silencing can have significant implications in the context of hormonal therapies. Research has shown a correlation between the methylation levels of the PR-B promoter and the expression of DNA methyltransferase-1 (DNMT-1), the enzyme responsible for maintaining methylation patterns, suggesting a dynamic regulation of PR-B expression through DNA methylation.

Furthermore, global changes in DNA methylation are recognized as a key factor in the reprogramming of gene expression during cellular differentiation and response to external stimuli. The dynamic nature of DNA methylation allows for the flexible regulation of gene activity, which is crucial for cellular adaptation and development.

Histone Deacetylase (HDAC) Inhibition and Receptor Expression Restoration

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. The activity of HDACs has been implicated in the downregulation of progesterone receptor (PR) expression in certain cancers.

The inhibition of HDACs has emerged as a potential strategy to restore PR expression and sensitivity to progestin-based therapies. Research has demonstrated that various HDAC inhibitors can effectively inhibit cell proliferation and restore functional PR expression at both the mRNA and protein levels in endometrial cancer cell lines. This restoration of PR expression is a key factor in enhancing the efficacy of progestin treatments like MPA.

Studies have identified that specific HDAC isoenzymes, such as HDAC2, are involved in the regulation of both estrogen receptor (ER) and PR expression. The selective inhibition of HDAC2 has been shown to down-regulate both ER and PR expression, highlighting its role in hormonal receptor signaling pathways. This suggests that targeting specific HDACs could be a more effective pharmacological approach to modulate hormone receptor expression and improve therapeutic outcomes.

Research FindingCell Lines StudiedKey Outcome
HDAC inhibitors inhibit cell proliferation and restore functional PR expression. nih.govIshikawa, ECC1, KLE (endometrial cancer)Decreased cell proliferation and increased PR mRNA and protein levels. nih.gov
Selective depletion of HDAC2 down-regulates both ER and PR expression. nih.govBreast cancer cell linesPotentiated the effects of anti-hormonal therapy. nih.gov

Hydroxymethylation of Gene Promoter Regions (e.g., Progesterone Receptor B (PRB) gene)

Hydroxymethylation, an oxidative modification of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), is another important epigenetic mechanism that can influence gene expression. This process is catalyzed by the ten-eleven translocation (TET) family of enzymes.

Recent studies have revealed that the sensitivity of endometrial cancer cells to MPA can be enhanced through the epigenetic modulation of the Progesterone Receptor B (PRB) gene. Specifically, the secretion of Neuron Cell Adhesion Molecule (NrCAM) by endometrial stromal cells has been shown to increase PR expression in endometrial cancer cells. This effect is mediated by TET1-induced hydroxymethylation of the PRB gene promoter region. nih.gov

This finding highlights a novel mechanism of paracrine signaling where stromal cells influence the epigenetic landscape of cancer cells, thereby modulating their response to hormonal therapy. The upregulation of PRB expression through hydroxymethylation represents a key step in improving the efficacy of progestin treatments.

Interplay with Inflammation and Estrogen Receptor Alpha (ERα) Gene Expression

Medroxyprogesterone (B1676146) acetate (B1210297) can influence inflammatory responses and the expression of Estrogen Receptor Alpha (ERα), a key regulator of cell proliferation and differentiation. MPA has been shown to control the expression of multiple genes involved in the inflammatory response in the myometrium. nih.gov Specifically, it significantly down-regulates the expression of pro-inflammatory cytokines such as IL-1B and IL-6. nih.gov

Furthermore, MPA's interaction with ERα is crucial for its effects on gene expression and cell proliferation. In certain contexts, MPA can induce the expression and activation of ERα. nih.gov This leads to the colocalization of activated ERα with the progesterone receptor (PR) in the nucleus. nih.gov This interaction is essential for MPA-induced gene expression, as the blockade of ERα can prevent the MPA-induced increase in the expression of genes like CYCLIN D1 and MYC. nih.gov

Chromatin immunoprecipitation studies have demonstrated that MPA triggers the binding of both ERα and PR to the promoters of the CCND1 (CYCLIN D1) and MYC genes. nih.gov This indicates a direct interplay between the two hormone receptor pathways at the level of gene regulation, which is necessary for the proliferative effects of MPA in some tissues.

GeneEffect of MPAReceptor Interaction
IL-1B, IL-6Down-regulation nih.govMediated by PR
CYCLIN D1 (CCND1), MYCUp-regulation nih.govRequires both ERα and PR binding to promoters nih.gov

Paracrine Signaling and Epigenetic Effects (e.g., Neuron Cell Adhesion Molecule (NrCAM) secretion)

Paracrine signaling, where cells release signaling molecules that act on nearby target cells, plays a significant role in the epigenetic modulation induced by MPA. A key example of this is the secretion of Neuron Cell Adhesion Molecule (NrCAM) by endometrial stromal cells (ESCs) in response to MPA treatment.

MPA enhances the secretion of NrCAM from ESCs, which in turn acts on endometrial cancer (EC) cells to increase their sensitivity to progestin treatment. nih.gov This enhanced sensitivity is achieved through the epigenetic modulation of the Progesterone Receptor B (PRB) gene. nih.gov As previously mentioned, NrCAM increases PR expression in EC cells by promoting TET1-induced hydroxymethylation of the PRB gene promoter region. nih.gov

This paracrine mechanism underscores the importance of the tumor microenvironment in mediating the therapeutic effects of hormonal agents. The interaction between stromal and cancer cells, facilitated by molecules like NrCAM, can significantly alter the epigenetic landscape and, consequently, the treatment response.

Future Directions and Emerging Research Avenues in Medroxyprogesterone Acetate Studies

Elucidating Complex Inter-Receptor Cross-Talk Mechanisms

A primary avenue of future research is to fully map the intricate cross-talk between the various steroid receptors that Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) can bind to. MPA is not exclusively a progesterone (B1679170) receptor (PR) agonist; it also exhibits significant binding affinity for glucocorticoid (GR) and androgen receptors (AR). sahmri.org.aunih.govnih.gov This promiscuity is a key factor in its diverse and sometimes contradictory biological effects.

Research has shown that MPA's binding to the GR can interfere with the actions of natural glucocorticoids like hydrocortisone. oup.comresearchgate.net For instance, in human endothelial cells, MPA acts as a partial glucocorticoid receptor antagonist, which can affect the expression of adhesion molecules involved in inflammation. oup.comresearchgate.net Similarly, its interaction with the AR is crucial, as studies have demonstrated that MPA-mediated repression of certain inflammatory genes in cervical cells occurs via the androgen receptor. nih.gov

Furthermore, MPA can modulate the signaling pathways of other hormones, notably estrogen. Unlike natural progesterone which can potentiate the effects of estradiol (B170435), MPA has been found to impair estradiol signaling in endothelial cells. oup.comresearchgate.net In hippocampal neurons, MPA was shown to block the neuroprotective, estrogen-induced activation of nuclear ERK (extracellular signal-regulated kinase), a key signaling molecule. nih.gov This antagonism of estrogen's beneficial effects is a critical area of investigation, particularly concerning cardiovascular health and neuroprotection. researchgate.netnih.gov

Future studies will need to employ advanced molecular techniques to dissect these complex interactions. Understanding how MPA simultaneously activates and inhibits different signaling pathways through various receptors will be crucial for predicting its net effect in different tissues and clinical contexts. This includes investigating the formation of receptor heterodimers, the recruitment of co-regulatory proteins, and the specific gene targets affected by MPA's multi-receptor activity.

Advanced Understanding of Differential Cellular Responses

A significant focus of ongoing research is to understand why different cell types exhibit varied, and often opposing, responses to Medroxyprogesterone acetate (MPA). These differential effects are central to explaining its diverse clinical outcomes.

In the cardiovascular system, for example, MPA shows distinct effects compared to natural progesterone. While progesterone promotes the synthesis of nitric oxide, a key molecule for blood vessel relaxation, MPA does not share this effect in human endothelial cells. oup.comresearchgate.net However, both progesterone and MPA can decrease the adhesiveness of endothelial cells for leukocytes, with MPA being more potent in inhibiting the expression of certain adhesion molecules. oup.comresearchgate.net

The differential responses are also evident in the immune system. In peripheral blood mononuclear cells (PBMCs), MPA, unlike the progestin norethisterone (NET), has been shown to increase HIV-1 replication. plos.org This effect is linked to its activity via the glucocorticoid receptor (GR) and results in an increased CD4/CD8 T-cell ratio and higher levels of the CCR5 co-receptor, which HIV uses to enter cells. plos.org In contrast, studies on cell lines from the female genital tract show that MPA can regulate pro-inflammatory cytokine genes differently than natural progesterone or NET, with these effects being mediated by both the androgen and glucocorticoid receptors. nih.gov

In the context of breast cancer, the cellular response to MPA is particularly complex. Research has shown that in breast cancer cells overexpressing the progesterone receptor membrane component-1 (PGRMC1), MPA can significantly enhance cell proliferation, especially when combined with growth factors. nih.gov This proliferative effect was not observed with natural progesterone, suggesting a unique mechanism for MPA that could be relevant to breast cancer risk. nih.gov

Cell Type/SystemEffect of this compound (MPA)Comparison with other Progestins/HormonesMediating ReceptorsReference
Human Endothelial CellsNo increase in nitric oxide synthesis; potent inhibition of leukocyte adhesion molecules.Natural progesterone increases nitric oxide synthesis.Progesterone Receptor (PR), Glucocorticoid Receptor (GR) oup.comresearchgate.net
Peripheral Blood Mononuclear Cells (PBMCs)Increases HIV-1 replication, increases CD4/CD8 ratio and CCR5 levels.Norethisterone (NET) does not show these effects.Glucocorticoid Receptor (GR) plos.org
Female Genital Tract Epithelial CellsRegulates pro-inflammatory cytokine genes (e.g., IL-6, IL-8, RANTES).Responses differ from natural progesterone and NET-A.Androgen Receptor (AR), Glucocorticoid Receptor (GR) nih.gov
Breast Cancer Cells (with PGRMC1 overexpression)Enhances cell proliferation, especially with growth factors.Natural progesterone had no effect.Progesterone Receptor Membrane Component-1 (PGRMC1) nih.gov
Hippocampal NeuronsAntagonizes estradiol-induced neuroprotective signaling (nuclear ERK activation).Natural progesterone activates this pathway.Not specified nih.gov

Future research will focus on identifying the specific molecular signatures within different cells that dictate their response to MPA. This will involve a deeper analysis of receptor expression levels, the presence of co-regulatory proteins, and the baseline activity of various signaling pathways.

Development and Application of Novel Computational and Predictive Modeling

The complexity of this compound's (MPA) interactions necessitates the use of advanced computational tools to predict its biological activities and potential health outcomes. Predictive modeling, which uses mathematical and computational methods to forecast future events, is becoming an indispensable tool in pharmacology and medicine. mdpi.comresearchgate.net

For a compound like MPA with its multi-receptor affinity, computational models can help simulate its binding to progesterone, androgen, and glucocorticoid receptors. These models can predict the strength of these interactions and how they might change with different physiological conditions. By mapping engineering equations to data from laboratory measurements, researchers can create models that explain physical phenomena and predict the effects of new compounds. purdue.edu

A key application is in predicting the synergistic or antagonistic effects when MPA is used in combination with other hormones, such as in hormone replacement therapy. For instance, computational models have been developed to predict the synergistic effects of estrogenic activity in chemical mixtures, an approach that could be adapted to study the interplay between MPA and estrogens. nih.gov Such models can help screen for potential adverse interactions before they are tested in lengthy and expensive clinical trials.

In reproductive medicine, predictive modeling and artificial intelligence are already being explored to improve outcomes. nih.gov This field is moving towards using large datasets ("Big Data") to drive innovation. nih.gov Similarly, for MPA, predictive analysis can be applied to large datasets from clinical studies to identify patterns and relationships that might not be obvious through traditional analysis. purdue.edu This can help in identifying patient populations who are more likely to experience certain effects from MPA, leading to more personalized medicine.

Future directions will involve developing more sophisticated models that can integrate data from multiple biological levels (from molecular interactions to whole-organism responses). purdue.edu The use of machine learning and artificial intelligence to analyze large datasets will be crucial for building predictive models that can accurately forecast the therapeutic and adverse effects of MPA in diverse populations. purdue.edu

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic view of the biological effects of this compound (MPA), researchers are moving towards the integration of multi-omics data. nih.gov This approach combines data from different biological levels—such as genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to understand the interplay of molecules and build a comprehensive picture of cellular functions. nih.govmdpi.com

A key application of this approach has been demonstrated in studying the effects of depot this compound (DMPA) on the female genital tract. A multi-omics analysis of cervical epithelial tissue from women using DMPA revealed significant changes at the molecular level. researchgate.net The study integrated transcriptomics (RNA-sequencing) with proteomics data.

The findings from this integrated approach were revealing:

Transcriptomics : The analysis showed that DMPA use was associated with the upregulation of genes involved in immune regulation and inflammation, including those related to cytokine signaling and neutrophil-mediated immunity. researchgate.net Key transcription factors involved in immune activation, such as RELA and NFKB1, were also upregulated. Conversely, genes crucial for maintaining the epithelial structure and barrier function, including those encoding keratins and cell-adhesion proteins, were significantly downregulated. researchgate.net

Pathway Analysis : Integrating these gene expression changes into pathway analyses indicated that DMPA use is linked to a state of immune activation while simultaneously suppressing normal epithelium development and keratinization processes. researchgate.net

This systems-level understanding, made possible by combining different omics datasets, provides a molecular basis for clinical observations that have linked DMPA use with genital epithelial barrier disruption. researchgate.net

Future research will focus on expanding this integrative approach. By combining genomics, transcriptomics, proteomics, and metabolomics data from various tissues affected by MPA, scientists can create detailed models of its mechanism of action. researchgate.net This will help in identifying novel biomarkers to predict patient responses and in understanding the complex pathways that lead to both therapeutic benefits and adverse effects. mdpi.com The use of bioinformatics pipelines and machine learning will be essential to analyze and interpret these large, complex datasets, ultimately bridging the gap from genotype to phenotype. nih.govfrontiersin.org

Environmental Impact and Ecopharmacology Research

The increasing global use of pharmaceuticals has led to growing concerns about their impact on the environment. ijbcp.comhumanjournals.com this compound (MPA), as a widely used synthetic hormone, is considered an emerging micropollutant in aquatic ecosystems. nih.gov The field of ecopharmacology studies the entry, effects, and fate of active pharmaceutical ingredients in the environment. humanjournals.comjmpas.com

MPA and other pharmaceuticals enter the environment through various routes, including excretion from human use, disposal of unused medications, and residues from manufacturing facilities. humanjournals.com These compounds are often found in surface waters, typically at low concentrations in the range of nanograms per liter (ng/L). nih.gov However, even at these low levels, they can be potent endocrine-disrupting compounds (EDCs) for non-target organisms, particularly aquatic life. nih.govhumanjournals.com

Research has begun to investigate the specific ecological risks posed by MPA. A study using zebrafish, a common model organism in aquatic toxicology, demonstrated the potential for environmental concentrations of MPA to have significant biological effects. Key findings include:

Gene Expression Changes : Chronic exposure to environmentally relevant concentrations of MPA (from 4.32 to 424 ng/L) affected the transcription of crucial genes in the eyes of zebrafish. nih.gov Specifically, genes in the Notch signaling pathway and the visual cycle network were altered. nih.gov

Histopathological Effects : The gene expression changes were correlated with physical alterations in the eye. MPA exposure led to an increase in the thickness of the inner nuclear layer in females and the outer segment in males. nih.gov At higher concentrations, it also increased the lens diameter in female fish. nih.gov

These findings suggest that chronic exposure to MPA in contaminated aquatic environments could pose a risk to the fitness and survival of fish populations by interfering with eye development and function. nih.gov As an endocrine disruptor, MPA's ability to interact with steroid receptors is not limited to humans, and it can alter reproductive fitness and development in other species. nih.govhumanjournals.com

Future research in this area will need to expand the monitoring of MPA concentrations in various water bodies worldwide. nih.gov Further studies are required to understand the long-term effects of low-dose exposure on a wider range of aquatic organisms and to assess the potential for bioaccumulation in the food chain. The development of "Green Pharmacy" initiatives, aimed at designing pharmaceuticals that are less persistent in the environment and promoting safer disposal methods, will be critical in mitigating the ecological impact of MPA and other drugs. humanjournals.com

Q & A

Q. What are the primary pharmacological targets of MPA, and how can researchers experimentally validate its receptor interactions?

MPA interacts with progesterone, androgen, and glucocorticoid receptors . To validate these interactions:

  • Use radioligand binding assays with tritiated progesterone or androgen ligands to measure competitive displacement.
  • Perform gene expression profiling (e.g., RT-qPCR) in hormone-responsive cell lines (e.g., T47D breast cancer cells) to assess transcriptional activation of target genes like GREB1.
  • Combine with receptor knockout models (e.g., CRISPR-Cas9) to confirm specificity .

Q. What are the optimal storage conditions for MPA to ensure stability in experimental settings?

  • Powder : Store at -20°C (stable for 3 years) or 4°C (2 years).
  • Solvent solutions : Store at -80°C (6 months) or -20°C (1 month). Avoid freeze-thaw cycles.
  • Validate stability using HPLC or mass spectrometry to detect degradation products .

Q. How can researchers mitigate confounding variables when studying MPA’s effects on hormone-sensitive tissues?

  • Use ovariectomized animal models to eliminate endogenous hormone interference.
  • Pair with estrogen supplementation (e.g., conjugated equine estrogens) to mimic clinical hormone replacement therapy (HRT) scenarios.
  • Include vehicle controls (e.g., DMSO) to isolate solvent effects .

Q. What in vitro and in vivo models are most appropriate for studying MPA’s contraceptive mechanisms?

  • In vitro : Endometrial stromal cell lines (e.g., HESC) to assess decidualization inhibition.
  • In vivo : Rodent models for ovulation suppression (e.g., vaginal cytology to monitor estrous cycles).
  • Measure serum LH/FSH levels via ELISA to confirm hypothalamic-pituitary suppression .

Advanced Research Questions

Q. How can conflicting data on MPA’s oncogenic risk in breast cancer be resolved?

  • Conduct systematic reviews with meta-analyses to harmonize findings from observational vs. randomized trials (e.g., WHI study vs. protective effects in endometrial cancer ).
  • Use patient-derived xenografts (PDX) to model dose-dependent MPA effects on tumor progression.
  • Analyze biomarker panels (e.g., Ki-67, ER/PR status) to stratify risk in subpopulations .

Q. What methodologies are recommended for analyzing MPA’s neurobehavioral effects in preclinical models?

  • Morris water maze and radial arm maze tests in aged, ovariectomized rats to assess spatial memory deficits.
  • Quantify GABAergic system modulation via immunohistochemistry (e.g., GAD67 expression in hippocampal CA1) .
  • Pair with proteomic profiling to identify synaptic plasticity markers altered by MPA.

Q. How can researchers optimize MPA release kinetics in drug delivery systems?

  • Use silicone polymer matrices to study diffusion-controlled release. Apply the Higuchi model with modifications for boundary layer effects .
  • Validate release profiles using Franz diffusion cells and LC-MS/MS for quantification.
  • Adjust parameters like polymer viscosity and MPA partition coefficients to modulate sustained release .

Q. What experimental approaches are critical for assessing MPA’s impact on bone mineral density (BMD)?

  • Perform dual-energy X-ray absorptiometry (DEXA) in long-term rodent studies (6–12 months).
  • Compare with bisphosphonate-treated controls to differentiate MPA-specific effects from age-related bone loss.
  • Analyze serum markers (e.g., CTX, osteocalcin) to correlate BMD changes with bone turnover .

Q. How should researchers address MPA’s environmental persistence in laboratory waste management?

  • Follow EPA guidelines : Use silicon-based absorbents (e.g., diatomaceous earth) for spills.
  • Decontaminate equipment with 70% ethanol to hydrolyze residual MPA.
  • Dispose of waste via certified incineration facilities to prevent aquatic contamination .

Q. What strategies can reconcile contradictory data on MPA’s cardiovascular risks in HRT?

  • Analyze subgroup data from the WHI study by age, BMI, and pre-existing conditions.
  • Use transgenic mouse models (e.g., ApoE-/-) to study MPA’s pro-thrombotic effects.
  • Measure inflammatory cytokines (e.g., IL-6, CRP) to link MPA exposure to endothelial dysfunction .

Methodological Considerations

Q. How to quantify elemental impurities in MPA formulations for regulatory compliance?

  • Use inductively coupled plasma mass spectrometry (ICP-MS) to detect heavy metals (e.g., Pb, As) per USP<232> and ICH Q3D guidelines.
  • Cross-validate with atomic absorption spectroscopy (AAS) for trace element analysis .

Q. What in vitro assays best predict MPA’s antagonistic effects on glucocorticoid signaling?

  • Employ luciferase reporter assays in HEK293 cells transfected with glucocorticoid response elements (GRE).
  • Compare with dexamethasone-induced transcription to quantify competitive inhibition .

Q. How to design dose-escalation studies for MPA in cancer therapy without exacerbating metabolic side effects?

  • Use pharmacokinetic modeling to estimate AUC and Cmax thresholds for efficacy vs. hyperglycemia risk.
  • Monitor adipokine levels (e.g., leptin, adiponectin) in serum to assess metabolic disruption .

Data Contradiction Analysis

Q. Why do studies report divergent outcomes on MPA’s neuroprotective effects?

  • Dose dependency : Low doses may mimic progesterone’s neurosteroid effects, while high doses impair GABAergic signaling .
  • Model variability : Differences in species (rats vs. primates) and menopause induction methods (surgical vs. natural).
  • Temporal factors : Acute vs. chronic administration protocols alter outcomes .

Q. How to resolve discrepancies in MPA’s impact on lactation and milk composition?

  • Standardize postpartum administration timing (e.g., after lactation establishment vs. immediate postpartum).
  • Use breast milk metabolomics to quantify MPA transfer and lipid profile changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Medroxyprogesterone acetate
Reactant of Route 2
Reactant of Route 2
Medroxyprogesterone acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。